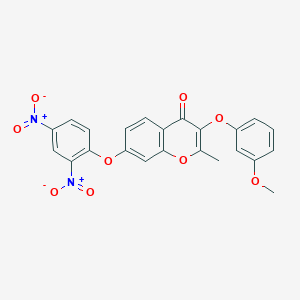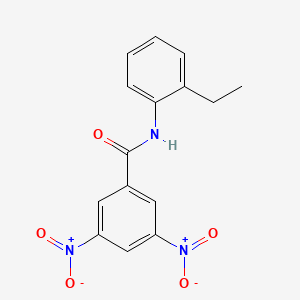![molecular formula C14H20N4O2 B11023851 N-[2-(cycloheptylamino)-2-oxoethyl]-2-pyrazinecarboxamide](/img/structure/B11023851.png)
N-[2-(cycloheptylamino)-2-oxoethyl]-2-pyrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(cycloheptylamino)-2-oxoethyl]-2-pyrazinecarboxamide: is a synthetic organic compound characterized by its unique structure, which includes a cycloheptylamino group, a pyrazine ring, and a carboxamide functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cycloheptylamino)-2-oxoethyl]-2-pyrazinecarboxamide typically involves multiple steps:
-
Formation of the Cycloheptylamino Intermediate
Starting Material: Cycloheptylamine.
Reaction: Cycloheptylamine is reacted with an appropriate acylating agent to form the cycloheptylamino intermediate.
Conditions: This reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.
-
Coupling with Pyrazinecarboxylic Acid
Starting Material: The cycloheptylamino intermediate and 2-pyrazinecarboxylic acid.
Reaction: The intermediate is coupled with 2-pyrazinecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Conditions: The reaction is typically performed in an organic solvent such as DMF (dimethylformamide) at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized for higher yields and cost-effectiveness. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and solvent systems to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.
Products: Reduction can yield amine derivatives or reduced forms of the pyrazine ring.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often performed in polar solvents at elevated temperatures.
Products: Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biology
Enzyme Inhibition: It may serve as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: Its structure allows it to interact with specific biological receptors, aiding in the study of receptor-ligand interactions.
Medicine
Drug Development:
Therapeutic Agents: Investigated for its potential therapeutic effects in treating various diseases.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-[2-(cycloheptylamino)-2-oxoethyl]-2-pyrazinecarboxamide exerts its effects involves:
Molecular Targets: It may target specific enzymes or receptors in biological systems.
Pathways: The compound can modulate biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-[2-(cycloheptylamino)-2-oxoethyl]-2-thiophenecarboxamide: Similar structure but with a thiophene ring instead of a pyrazine ring.
2-(cycloheptylamino)acetic acid: Contains the cycloheptylamino group but lacks the pyrazinecarboxamide moiety.
Uniqueness
Structural Features: The combination of the cycloheptylamino group with the pyrazinecarboxamide moiety is unique, providing distinct chemical and biological properties.
Biological Activity: Its specific interactions with biological targets differentiate it from other similar compounds.
This detailed overview provides a comprehensive understanding of N-[2-(cycloheptylamino)-2-oxoethyl]-2-pyrazinecarboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H20N4O2 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
N-[2-(cycloheptylamino)-2-oxoethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C14H20N4O2/c19-13(18-11-5-3-1-2-4-6-11)10-17-14(20)12-9-15-7-8-16-12/h7-9,11H,1-6,10H2,(H,17,20)(H,18,19) |
InChI Key |
IYZHUZPJGJACNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-chlorophenyl)-2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B11023768.png)
![3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B11023771.png)
![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B11023793.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11023797.png)
![7-[(4-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B11023799.png)
![1-[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B11023800.png)
![2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11023806.png)
methanone](/img/structure/B11023812.png)

![2-[acetyl(2-methylpropyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11023820.png)




